molecular formula C12H16ClNO3 B593050 3,4-EDMC (hydrochloride) CAS No. 30253-44-2

3,4-EDMC (hydrochloride)

Cat. No.: B593050
CAS No.: 30253-44-2
M. Wt: 257.7
InChI Key: ICPYGVDJAZJHBA-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxymethcathinone (hydrochloride) is a synthetic cathinone, structurally similar to the well-known psychotropic drug 3,4-methylenedioxymethamphetamine. It is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Ethylenedioxymethcathinone (hydrochloride) involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine under reductive amination conditions. This reaction typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

the general approach involves large-scale reductive amination processes similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Ethylenedioxymethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cathinones, secondary amines, and carboxylic acids .

Scientific Research Applications

3,4-Ethylenedioxymethcathinone (hydrochloride) is utilized in several scientific research areas:

Mechanism of Action

The exact mechanism of action of 3,4-Ethylenedioxymethcathinone (hydrochloride) is not fully understood. it is believed to act similarly to other synthetic cathinones by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to stimulant effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Ethylenedioxymethcathinone (hydrochloride) is unique due to its specific structural modifications, which may result in distinct pharmacological and toxicological properties. Its use as an analytical reference standard also sets it apart from other synthetic cathinones .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-8(13-2)12(14)9-3-4-10-11(7-9)16-6-5-15-10;/h3-4,7-8,13H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPYGVDJAZJHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101344527
Record name 3,4-Ethylenedioxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30253-44-2
Record name 3,4-Ethylenedioxymethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030253442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Ethylenedioxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101344527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-ETHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UQB7P22P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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